1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound 1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide follows systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name is constructed by identifying the parent structure, substituents, and functional groups in hierarchical order:
- Parent heterocycle : The piperidine ring serves as the core structure, with its nitrogen atom at position 1 modified by a sulfonyl group.
- Substituents :
- A 4-chlorophenylsulfonyl group is attached to the piperidine nitrogen.
- A carboxamide functional group is located at position 4 of the piperidine ring.
- The carboxamide’s nitrogen is bonded to a thiazole ring, which is substituted at position 4 with a 4-methoxyphenyl group.
The full IUPAC name reflects these components:
1-(4-chlorophenylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide .
Key Nomenclature Rules Applied:
- Numbering of the piperidine ring starts at the nitrogen atom bearing the sulfonyl group.
- The thiazole ring is numbered such that the sulfur atom occupies position 1, and the carboxamide-linked nitrogen is at position 2.
- Substituents on aromatic rings (e.g., methoxy and chloro groups) are assigned positions based on the lowest possible locants.
Molecular Formula and Stereochemical Configuration Analysis
Molecular Formula:
The compound’s molecular formula is C25H25ClN3O4S2 , derived from the following components:
| Component | Contribution to Formula |
|---|---|
| Piperidine | C5H11N |
| 4-Chlorophenylsulfonyl | C6H4ClO2S |
| Thiazole | C3H2NS |
| 4-Methoxyphenyl | C7H7O |
| Carboxamide | CONH |
Stereochemical Considerations:
Piperidine Ring Conformation :
- The piperidine ring adopts a chair conformation to minimize steric strain. The sulfonyl group at position 1 and the carboxamide at position 4 occupy equatorial positions to avoid 1,3-diaxial interactions .
- Substituents on the thiazole and methoxyphenyl groups introduce steric bulk, further stabilizing the chair conformation.
Chirality :
Sulfonyl Group Geometry :
Comparative Analysis of Tautomeric and Conformational Isomerism
Tautomerism:
The compound exhibits limited tautomerism due to its rigid heterocyclic framework:
- Thiazole Ring :
- Carboxamide Group :
- Resonance between the amide’s carbonyl and nitrogen lone pairs stabilizes the structure, reducing tautomeric potential.
Conformational Isomerism:
- Piperidine Ring Flexibility :
- Sulfonyl Group Rotation :
- Thiazole-Phenyl Orientation :
Table 1: Key Conformational Parameters
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-30-18-6-2-15(3-7-18)20-14-31-22(24-20)25-21(27)16-10-12-26(13-11-16)32(28,29)19-8-4-17(23)5-9-19/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZNDUSFMDKXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure that includes:
- A piperidine ring, which is known for its pharmacological versatility.
- A thiazole moiety, contributing to its biological activity.
- A sulfonamide group, which enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at low concentrations. For instance, derivatives of thiazole have been reported to show MIC values ranging from to against certain pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Several derivatives have shown cytotoxic effects against cancer cell lines such as:
- A-431 (human epidermoid carcinoma)
- Jurkat cells (T-cell leukemia)
Notably, some derivatives exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer activity . The presence of electron-withdrawing groups like chlorine is essential for enhancing antiproliferative activity .
Enzyme Inhibition
This compound has also demonstrated potential as an enzyme inhibitor. Studies have focused on its ability to inhibit:
- Acetylcholinesterase (AChE) : Important for neuroprotective effects.
- Urease : Relevant in treating infections caused by urease-producing bacteria.
The inhibition of these enzymes suggests potential therapeutic applications in neurological diseases and bacterial infections .
Study 1: Antimicrobial Evaluation
A study conducted on various derivatives highlighted the antimicrobial efficacy of thiazole-containing compounds. The findings revealed that modifications to the thiazole ring significantly impacted antimicrobial potency. The most active derivative showed a MIC of against Staphylococcus aureus .
Study 2: Anticancer Properties
In a comparative study involving multiple thiazole derivatives, one compound exhibited an IC50 value of , demonstrating significant cytotoxicity against cancer cell lines . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Anticancer | A-431, Jurkat cells | Cytotoxicity | < |
| Enzyme Inhibition | AChE | Enzyme inhibition | Not specified |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole-pyridine hybrids showed better anti-breast cancer efficacy than standard treatments, with IC50 values indicating potent activity against MCF-7 cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Compound 22 | HT29 | 2.01 | |
| Compound 1 | Various Cancer Lines | Varies |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have shown promising results in seizure models, with specific analogues providing substantial protection against induced seizures. One study reported that certain thiazole-linked compounds exhibited effective median doses in electroshock seizure tests, showcasing their potential as anticonvulsants .
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Analogue 1 | Electroshock Test | 18.4 | |
| Analogue 6 | Chemo-shock Test | 24.38 |
Anti-inflammatory Effects
In addition to anticancer and anticonvulsant activities, this compound has been noted for its anti-inflammatory properties. Studies have indicated that sulfonamide derivatives can inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against various human cancer cell lines. The most active compound demonstrated an IC50 value significantly lower than conventional chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Anticonvulsant Activity Assessment
In another investigation, a group of thiazole-based compounds was tested for their anticonvulsant properties using both electroshock and chemoconvulsant models. The results indicated that specific substitutions on the thiazole ring enhanced protective effects against seizures, providing insights into structure-activity relationships .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Sulfonamide-Thiazole Derivatives
Key Observations :
- The target compound shares the 4-methoxyphenyl-thiazole motif with THPA6, a potent anti-inflammatory agent .
- Halogenated aryl sulfonyl groups (e.g., 2,4-dichlorophenyl in compound 4–20 ) are common in multitarget inhibitors, suggesting the 4-chlorophenylsulfonyl group in the target compound may optimize lipophilicity and target engagement.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
Structure-Activity Relationship (SAR) :
- Sulfonyl Group : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance enzyme inhibition by increasing electrophilicity .
- Thiazole Substituents : 4-Methoxyphenyl on thiazole improves solubility and anti-inflammatory activity .
- Core Scaffold : Piperidine-4-carboxamide derivatives (e.g., target compound) may offer better metabolic stability than acetamide-piperazine analogs .
Q & A
Q. Table 1: Reaction Optimization for Sulfonylation Step
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, Et3N, 0°C | 78 | 92 | |
| THF, DIPEA, RT | 65 | 88 | |
| Toluene, Pyridine, 40°C | 82 | 95 |
Q. Table 2: Thermal Stability by TGA/DSC
| Condition | Decomposition Temp (°C) | Notes |
|---|---|---|
| Nitrogen atmosphere | 245 | Single endothermic peak |
| Air atmosphere | 230 | Oxidative degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
